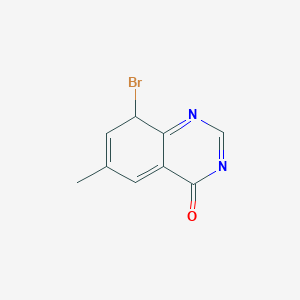

8-bromo-6-methyl-8H-quinazolin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

8-bromo-6-methyl-8H-quinazolin-4-one |

InChI |

InChI=1S/C9H7BrN2O/c1-5-2-6-8(7(10)3-5)11-4-12-9(6)13/h2-4,7H,1H3 |

InChI Key |

DZKCHAPLDLYBIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(C2=NC=NC(=O)C2=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Bromo 6 Methyl 8h Quinazolin 4 One and Analogous Derivatives

Established Synthetic Routes to Quinazolin-4-ones

The quinazolin-4-one framework is a cornerstone for numerous biologically active compounds, and its synthesis has been achieved through a multitude of methods. rsc.orgnih.gov

Classical methods for quinazolin-4-one synthesis often rely on the cyclization of anthranilic acid derivatives. The Niementowski quinazoline (B50416) synthesis, first reported in 1895, is a foundational method involving the reaction of anthranilic acids with amides at high temperatures to yield 3H-quinazolin-4-ones. wikipedia.orgnih.gov This reaction can also be performed with ketones or aldehydes in what is known as the Niementowski quinoline (B57606) synthesis, which can produce related structures. wikipedia.org While historically significant, these methods often require harsh conditions and long reaction times. nih.gov

Another common condensation approach involves a two-step process where an anthranilic acid is first acylated, then cyclized with a dehydrating agent like acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate is subsequently treated with an amine or ammonia (B1221849) to yield the desired quinazolin-4-one. nih.govptfarm.pl For instance, the reaction of 5-bromoanthranilic acid with an isothiocyanate can be used to form a thiourea (B124793) derivative, which then cyclizes in the presence of a base to give the corresponding 6-bromo-2-mercaptoquinazolin-4(3H)-one. nih.gov

Table 1: Examples of Condensation Reactions for Quinazolinone Synthesis

| Starting Materials | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Anthranilic acid, Phenyl isothiocyanate | Ethanol, Triethylamine, Reflux | 2-Mercapto-3-phenylquinazolin-4(3H)-one | 83.2% | nih.gov |

| 6-Bromoanthranilic acid, Acid chlorides | TEA, THF; then Acetic Anhydride, Reflux | 6-Bromo-2-substituted-benzoxazinone | - | nih.gov |

| Anthranilic acid, Amides | Acidic alumina/Silica gel/MK-10, Microwave | Quinazolin-4-one | Good | nih.gov |

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of quinazolinones under milder conditions and with greater efficiency. rsc.orgnih.govresearchgate.netmdpi.comfrontiersin.org

Palladium Catalysis: Palladium catalysts are widely used for constructing the quinazolinone ring. One approach involves a three-component reaction between 2-aminobenzamides, aryl halides, and an isocyanide, proceeding through an isocyanide insertion/cyclization sequence. Another powerful strategy is the carbonylative synthesis from 2-aminobenzamide (B116534) and aryl bromides, using carbon monoxide as a C1 source. frontiersin.org Furthermore, palladium-catalyzed domino reactions of o-aminobenzamides with benzylic alcohols have been developed. nih.gov

Copper Catalysis: Copper catalysts offer a cost-effective and efficient alternative. Methods include the copper-catalyzed domino reaction of 2-bromobenzamide (B1207801) with aldehydes, benzyl (B1604629) alcohols, or methyl arenes in DMSO. rsc.org Another route involves the reaction of 2-halobenzamides with nitriles. Copper has also been employed to catalyze the reaction between 2-iodoaniline (B362364) and tosyl methyl isocyanide (TosMIC) to form quinazoline derivatives. nih.gov

Zinc Catalysis: Zinc compounds have been utilized to promote the synthesis of quinazolinone scaffolds. One method involves a zinc(II)-stabilized amidyl radical-promoted deaminative coupling of o-amino amides/esters with nitriles.

Table 2: Examples of Transition-Metal-Catalyzed Quinazolinone Synthesis

| Catalyst System | Starting Materials | Key Features | Yield Range | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | o-Nitrobenzamides, Alcohols | One-pot hydrogen transfer cascade | Good to High | nih.gov |

| CuI | 2-Bromobenzamide, Aldehydes | Ligand- and base-free domino reaction | >70% (aryl) | rsc.org |

| Fe₂(acac)₃ / FeCl₃ | 2-Halobenzoic acids, Amidines | Microwave-assisted, in water or DMF | Moderate to High | rsc.orgsci-hub.cat |

| Zinc Compound | o-Amino amides/esters, Nitriles | Amidyl radical-promoted deamination | - | researchgate.net |

Oxidative cyclization offers a direct route to quinazolin-4-ones by forming the heterocyclic ring through an oxidation step. These reactions often utilize 2-aminobenzamides and a one-carbon source like an aldehyde or alcohol. A variety of oxidants can be employed, such as K₂S₂O₈, which can promote the reaction without a transition metal catalyst, sometimes under electrolytic conditions. nih.gov Other systems use tert-Butyl hydroperoxide (TBHP) or aerobic oxidation with air or O₂ as the terminal oxidant, often in conjunction with a catalyst. researchgate.netmdpi.com

Radical-mediated pathways provide an alternative mechanistic approach. For instance, the cyclization of α-azidyl benzamides can be initiated by visible light to form iminyl radicals, which then cyclize to afford quinazolinones. Another strategy involves the oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with carbazates, mediated by Mn/TBHP.

To enhance efficiency and align with the principles of green chemistry, significant effort has been devoted to developing one-pot multicomponent reactions (MCRs) and utilizing alternative energy sources. frontiersin.orgwisdomlib.orgacs.org

One-Pot and Multicomponent Reactions: These reactions combine three or more starting materials in a single flask to build complex molecules like quinazolinones in a single operation, avoiding the isolation of intermediates. nih.gov An example is the palladium-catalyzed coupling of aryl iodides, a carbonyl source, and 2-aminobenzamide using a magnetic nanocatalyst. frontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and often improve yields for quinazolinone synthesis. frontiersin.orgnih.gov The Niementowski condensation, which traditionally requires high heat for extended periods, can be efficiently conducted in minutes under microwave conditions. nih.govfrontiersin.org Iron-catalyzed cyclization of 2-halobenzoic acids and amidines is another process that benefits significantly from microwave assistance. rsc.orgsci-hub.cat

Ultrasound-Assisted Synthesis: Sonochemistry provides another non-conventional energy source to promote chemical reactions. researchgate.net A facile and efficient synthesis of quinazolinones from o-aminobenzamides and aldehydes has been reported under ultrasound irradiation at ambient temperature, without the need for a metal catalyst, in as little as 15 minutes. rsc.org Ultrasound can also be used to facilitate copper-catalyzed cross-coupling reactions for quinazoline synthesis, reducing time and increasing efficiency. nih.govtandfonline.comnih.gov

Table 3: Comparison of Conventional vs. Assisted Synthesis Methods

| Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | High temp, long reaction time (hours) | Established, well-understood | wikipedia.org |

| Microwave-Assisted | 60-150°C, short time (minutes) | Rapid, high yields, efficient | frontiersin.orgnih.gov |

| Ultrasound-Assisted | Ambient temp, short time (minutes) | Fast, mild conditions, energy efficient | rsc.orgtandfonline.com |

Strategic Bromination for Quinazolinone Scaffolds

The synthesis of the specifically substituted 8-bromo-6-methyl-quinazolin-4-one requires regioselective control during the introduction of the bromine atom. This can be achieved either by starting with a pre-brominated precursor or by direct bromination of the formed quinazolinone ring.

The most common and controlled method to introduce a bromine atom at a specific position on the benzene (B151609) ring of the quinazolinone is to begin with a correspondingly substituted anthranilic acid. For the synthesis of a 6-bromo derivative, one would start with 5-bromoanthranilic acid. nih.govbiomedpharmajournal.org Similarly, for an 8-bromo derivative, 3-bromoanthranilic acid would be the logical starting material.

To synthesize the target 8-bromo-6-methyl-quinazolin-4-one, a key precursor would be 4-bromo-2-amino-5-methylbenzoic acid . This precursor would then undergo one of the cyclization reactions described in section 2.1. For example, reaction with formamide (B127407) under Niementowski conditions would yield 8-bromo-6-methyl-quinazolin-4(3H)-one.

Direct bromination of a pre-formed quinazolinone ring is also possible. Electrophilic aromatic substitution on the quinazolinone ring generally directs incoming electrophiles to the C-6 and C-8 positions. Research on peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones has shown that substitution at the C-6 position is well-tolerated. nih.gov Furthermore, the synthesis of 6,8-dibromo-quinazolinone derivatives has been achieved, indicating that both positions are accessible for bromination. ptfarm.plnih.gov The synthesis of a 6-bromo-quinazolin-4-one derivative has been reported via the reaction of anthranilic acid with N-bromosuccinimide (NBS) to afford 5-bromoanthranilic acid, which is then carried forward. nih.gov This highlights that direct bromination of the anthranilic acid precursor is a viable first step.

For the target compound, direct bromination of 6-methyl-quinazolin-4(3H)-one would likely yield a mixture of 8-bromo-6-methyl and other isomers, necessitating chromatographic separation. Therefore, the more strategic approach would be the synthesis and cyclization of the appropriately substituted 4-bromo-2-amino-5-methylbenzoic acid.

Table 4: Synthetic Approaches for Halogenated Quinazolinones

| Target | Precursor | Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|---|

| 6-Bromo-quinazolinone | 5-Bromoanthranilic acid | Cyclization with phenyl isothiocyanate | Phenyl isothiocyanate, EtOH | nih.gov |

| 2,6-Disubstituted-quinazolinone | 6-Bromoanthranilic acid | Acylation, cyclization, then Pd-catalyzed coupling | Acetic anhydride, Amines, Boronic acids, Pd(dppf)Cl₂ | nih.gov |

| 6,8-Dibromo-quinazolinone | 3,5-Dibromoanthranilic acid | Formation of benzoxazinone, then aminolysis | Acetic anhydride, p-aminoacetophenone | ptfarm.pl |

| Atropisomeric 3-Aryl-6-bromo-quinazolinone | 3-Aryl-quinazolinone | Direct peptide-catalyzed bromination | NBS, Peptide catalyst | nih.gov |

Synthesis of Brominated Quinazolinone Precursors and Intermediates

The introduction of a bromine atom onto the quinazolinone framework is typically achieved by using brominated starting materials. The most common precursor is a brominated derivative of anthranilic acid.

One straightforward method involves the direct bromination of anthranilic acid. For instance, the reaction of anthranilic acid with N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724) can yield 5-bromoanthranilic acid. nih.gov This intermediate is pivotal for constructing the 6-bromo-quinazolinone skeleton. A general scheme for this synthesis involves reacting 5-bromoanthranilic acid with an appropriate reagent to form the heterocyclic ring. nih.govnih.gov

Alternatively, commercially available 6-bromoanthranilic acid serves as a direct starting point for the synthesis of 6-bromo-substituted quinazolinones. nih.gov The synthesis pathway often involves an initial acylation of the bromoanthranilic acid, followed by dehydration to form a benzoxazinone intermediate. This intermediate is then reacted with an amine and undergoes intramolecular dehydrative cyclization to yield the desired 2-substituted 6-bromo(3H)-quinazolin-4-one. nih.gov

A multi-step synthesis to produce 6-bromo-4-alkylthioquinazoline compounds also begins with anthranilic acid, which undergoes a sequence of reactions including acylation, bromination, hydrolysis, ring formation, vulcanization, and finally thioether substitution, often employing phase-transfer catalysis. nih.gov

| Starting Material | Reagent | Product | Reference |

| Anthranilic acid | N-Bromosuccinimide (NBS) | 5-Bromoanthranilic acid | nih.gov |

| 6-Bromoanthranilic acid | Acid chloride, Acetic anhydride, Amine | 2-substituted 6-bromo(3H)-quinazolin-4-one | nih.gov |

| 5-Bromoanthranilic acid | Phenyl isothiocyanate, Triethylamine | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | nih.gov |

Methodologies for Methylation of Quinazolinone Derivatives

The incorporation of a methyl group at the C-6 position of the quinazolinone ring can be accomplished either during the formation of the heterocyclic system or as a post-synthetic modification.

A common strategy for introducing a methyl group onto the quinazolinone core is to start with a methylated precursor, such as a methylated anthranilic acid derivative (e.g., 2-amino-5-methylbenzoic acid). The classic Niementowski synthesis, which involves the condensation of anthranilic acid with acid amides, can be adapted for this purpose. nih.gov

For example, the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives can be achieved through a two-step reaction. Initially, a benzoxazinone intermediate is formed, which is then reacted with an appropriate amine to yield the final methylated quinazolinone. tandfonline.comresearchgate.net Green chemistry approaches have utilized deep eutectic solvents (DES) like choline (B1196258) chloride:urea (B33335) for this type of synthesis. tandfonline.com In one method, anthranilic acid, acetic anhydride, and an amine are stirred in the DES at elevated temperatures to produce the desired 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com

One-pot, three-component reactions offer an efficient route to methylated quinazolinones. Such a reaction can involve an anthranilate, an arenediazonium salt, and a nitrile to assemble the quinazolinone ring system, where the methyl group is present on the initial anthranilate. acs.org

| Precursor | Reaction Type | Key Reagents | Product Type | Reference |

| Methylated Anthranilic Acid | Niementowski Synthesis | Acid Amides | Methylated Quinazolinone | nih.gov |

| Anthranilic Acid | Two-step Synthesis | Acetic Anhydride, Amine | 2-Methyl-3-substituted-quinazolin-4(3H)-one | tandfonline.comresearchgate.net |

| Methylated Anthranilate | One-pot Three-component | Arenediazonium salt, Nitrile | Methylated Quinazolin-4(3H)-one | acs.org |

Post-synthetic methylation involves adding a methyl group to a pre-formed quinazolinone ring. This can be a challenging process, and the site of methylation (N-3, O-4, or N-1) depends on the specific reagents and reaction conditions used. researchgate.net

Studies on the methylation of quinazolin-4-thione, a related scaffold, have shown that reagents like methyl iodide, dimethyl sulfate, and methyl tosylate can be used. The choice of solvent (e.g., ethanol, acetonitrile, DMFA, DMSO) and temperature significantly influences the outcome, leading to methylation at different positions on the heterocyclic ring. researchgate.net For example, methylation of quinazoline-4-thione with methyl iodide in polar aprotic solvents like DMFA can result in the formation of N3-methylquinazolin-4-thione alongside the 4-methylthio product. researchgate.net Vinyl-quinazolinone derivatives have also been explored in the context of methylation, specifically using methylamine-protected compounds for targeted reactions. nih.gov

Comprehensive Spectroscopic and Structural Elucidation of 8 Bromo 6 Methyl 8h Quinazolin 4 One

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 8-bromo-6-methyl-8H-quinazolin-4-one, the molecular formula is C₉H₇BrN₂O. The calculated exact mass based on the most abundant isotopes of its constituent elements can be compared with the experimentally determined value to confirm the molecular formula. The nominal molar mass of this compound is approximately 239.07 g/mol . smolecule.comamericanelements.com

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₇BrN₂O |

| Calculated Exact Mass | Data not available in search results |

| Measured Exact Mass | Data not available in search results |

| Molecular Weight | 239.07 g/mol |

The mass spectrum of this compound is characterized by the presence of a distinct isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is a key identifier for bromine-containing compounds.

The fragmentation of the molecular ion would likely proceed through the loss of various neutral fragments. Common fragmentation pathways for quinazolinone derivatives can involve the cleavage of the quinazolinone ring system. While specific fragmentation data for this compound is not detailed in the search results, general principles suggest potential losses of CO, N₂, and cleavage of the methyl and bromo substituents.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. For related quinazolinone structures, the carbonyl (C=O) group typically shows a strong absorption peak around 1600-1700 cm⁻¹. Other significant peaks would include those for C-H stretching of the methyl group and the aromatic ring, C=N stretching of the quinazoline (B50416) ring, and C-Br stretching.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (amide) | 3100-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (methyl) | 2850-2960 |

| C=O Stretch (amide) | 1640-1690 |

| C=N Stretch | 1550-1650 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-Br Stretch | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the π-electron system of the quinazolinone core. These transitions are typically π → π* and n → π* transitions. The position and intensity of these bands are influenced by the chromophoric system and the presence of auxochromes like the bromine atom and the methyl group. Specific λmax values from experimental data are required for a detailed interpretation.

In-Depth Computational Analysis of this compound Remains Elusive in Current Scientific Literature

A comprehensive review of published scientific literature reveals a significant lack of specific computational and theoretical data for the chemical compound This compound . Despite extensive searches for peer-reviewed studies and data repositories, the detailed findings required to construct an authoritative article on its computational chemistry, as per the specified outline, are not currently available.

The field of computational chemistry, particularly using methods like Density Functional Theory (DFT), provides profound insights into the molecular structure, reactivity, and electronic properties of chemical compounds. Methodologies such as the analysis of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, and the calculation of Fukui functions and global reactivity descriptors are standard practice in modern chemical research. researchgate.netuni-muenchen.dechemicaljournals.comfaccts.deekb.egscm.com These techniques are instrumental in predicting how a molecule will behave in chemical reactions, its stability, and its potential for applications in areas like medicinal chemistry and materials science. researchgate.netnih.govnih.gov

However, research in the quinazoline chemical space appears to be focused on other isomers and derivatives. For instance, studies have been conducted on various substituted quinazolinones, including bromo-substituted analogues, to evaluate their potential as anticancer or antimicrobial agents. nih.govresearchgate.netnih.govnih.gov These studies often employ DFT calculations to understand the structure-activity relationships of the synthesized compounds. nih.gov For example, DFT analysis has been performed on 6-bromo-quinazoline derivatives to assess their chemical reactivity and thermodynamic stability. nih.gov Similarly, theoretical investigations have explored the effects of atomic substitution on the photochemical properties of other quinazoline derivatives. acs.org

The specific tautomeric form, This compound , where a hydrogen atom is attached to the nitrogen at position 8, is particularly obscure in the literature. The more commonly studied tautomers are the 1H- and 3H-quinazolin-4-ones. This lack of focus on the 8H isomer means that the fundamental data for its optimized molecular geometry, electronic characteristics, and detailed reactivity indices have not been published.

While general information on the properties and reactions of the quinazolinone scaffold is available nih.gov, and some databases may provide basic predicted data smolecule.com, the in-depth, calculated results necessary for a detailed scientific article—including specific energy values, bond lengths, orbital diagrams, and reactivity indices—are absent. Without primary research dedicated to This compound , any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Further research and dedicated computational studies are required to elucidate the specific properties of This compound and to populate the detailed analytical framework requested.

Computational Chemistry and Theoretical Investigations of 8 Bromo 6 Methyl 8h Quinazolin 4 One

Density Functional Theory (DFT) Calculations

Thermodynamic Properties and Stability Assessments

Thermodynamic calculations, often employing Density Functional Theory (DFT), are crucial for assessing the relative stability of different molecular structures, such as tautomers or isomers. These calculations determine key parameters like zero-point vibrational energies, thermal energy, and Gibbs free energy. A lower energy value typically indicates a more stable structure under specific conditions (e.g., in the gas phase or in a solvent). scirp.org

While specific thermodynamic data for the 8-bromo-6-methyl-8H-quinazolin-4-one tautomer is not prominently available in the reviewed literature, studies on related quinazolinone derivatives provide insight into the stability of this chemical scaffold. For instance, a DFT analysis was performed on a series of 6-bromo-2-thio-quinazoline-4(3H)-one derivatives to assess their relative thermodynamic stabilities. The findings indicated that substitutions on the quinazolinone core significantly influence the molecule's stability. nih.gov In one such study, compound 8a (6-bromo-3-phenyl-2-(propylthio)quinazolin-4(3H)-one) was found to be thermodynamically more stable than compound 8c (6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one), highlighting the impact of the substituent at the 2-position. nih.gov

Furthermore, computational studies on 4-hydroxyquinazoline (B93491) have shown that the relative stability of its different tautomers is strongly influenced by the medium. nih.gov In the gas phase and nonpolar solvents, certain isomers are thermodynamically favored due to factors like intramolecular hydrogen bonding. nih.gov This suggests that the stability of this compound would likewise be dependent on its environment.

Table 1: Illustrative Relative Stability of Related Quinazolinone Derivatives This table is based on findings for related compounds to illustrate the concept of thermodynamic stability assessment.

| Compound ID | Substitution Pattern | Relative Stability | Computational Method |

| Compound 8a | 6-bromo-3-phenyl-2-(propylthio) | More Stable | DFT (B3LYP/6–31+G(d,p)) |

| Compound 8c | 6-bromo-2-(benzylthio)-3-phenyl | Less Stable | DFT (B3LYP/6–31+G(d,p)) |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule. It provides a detailed picture of the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals). The energy associated with these interactions (E(2)) quantifies the stabilization resulting from electron delocalization. researchgate.netmdpi.com

While specific NBO analysis data for this compound was not found, analysis of related structures indicates that key interactions would likely involve:

Delocalization of lone pairs from the nitrogen atoms (N1 and N3 positions in the common tautomer) into the π* orbitals of the quinazolinone ring system.

Interactions involving the lone pairs of the carbonyl oxygen.

Hyperconjugative interactions involving the C-H bonds of the methyl group and the aromatic system.

Table 2: Representative Intramolecular Interactions Identified by NBO Analysis in Heterocyclic Compounds This table represents the types of interactions typically analyzed and is for illustrative purposes.

| Donor NBO (Occupied) | Acceptor NBO (Unoccupied) | Interaction Type | Stabilization Energy (E(2)) (kcal/mol) |

| LP (1) N1 | π* (C2-N3) | π-conjugation | High |

| LP (2) O | σ* (C4-C4a) | Hyperconjugation | Moderate |

| σ (C5-C6) | σ* (C6-C7) | σ -> σ* interaction | Low |

Validation and Comparison of Theoretical and Experimental Geometrical Data

A critical step in computational chemistry is the validation of theoretical models against experimental data. For molecular structures, this typically involves comparing the calculated geometrical parameters (bond lengths, bond angles, and dihedral angles) from an optimized structure (e.g., using DFT) with high-resolution experimental data, most commonly obtained from single-crystal X-ray diffraction. nih.gov

A direct comparison for this compound is contingent on the availability of its crystal structure, which was not identified in the surveyed literature. However, validation can also be achieved by comparing other calculated properties with experimental measurements. For a related 6-bromo quinazoline (B50416) derivative, a study reported that the calculated theoretical infrared (IR) spectrum was in good agreement with the experimentally measured IR spectrum, providing confidence in the computational model's ability to accurately represent the molecule's vibrational properties and, by extension, its geometry. nih.gov Discrepancies between theoretical (gas-phase) and experimental (solid-state) data can often be attributed to intermolecular forces, such as hydrogen bonding, present in the crystal lattice. scirp.org

Table 3: Illustrative Comparison of Theoretical and Experimental Geometrical Parameters This is a sample table demonstrating how a comparison would be presented if experimental data were available for this compound.

| Parameter | Bond/Angle | Theoretical Value (DFT) | Experimental Value (X-ray) | Difference |

| Bond Length | C4=O (Å) | e.g., 1.230 | e.g., 1.225 | e.g., +0.005 |

| C6-C5 (Å) | e.g., 1.395 | e.g., 1.398 | e.g., -0.003 | |

| C8-Br (Å) | e.g., 1.910 | e.g., 1.905 | e.g., +0.005 | |

| Bond Angle | C5-C6-C7 (°) | e.g., 120.5 | e.g., 120.3 | e.g., +0.2 |

| N3-C4-C4a (°) | e.g., 122.1 | e.g., 122.4 | e.g., -0.3 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. abap.co.in This method provides detailed insights into the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govresearchgate.net

Conformational Stability and Dynamics in Explicit Solvation Environments

MD simulations in explicit solvent (where individual solvent molecules, typically water, are included in the simulation box) are the standard for assessing the conformational stability of a potential drug molecule. nih.gov A key metric for evaluating stability is the Root-Mean-Square Deviation (RMSD), which measures the average deviation of a molecule's atoms over time relative to a reference structure. A stable, low-fluctuation RMSD profile over the course of a simulation suggests that the molecule has reached a stable conformation or equilibrium state. abap.co.in

MD simulations performed on related 6-bromo quinazoline derivatives complexed with the Epidermal Growth Factor Receptor (EGFR) showed that the ligands remained relatively stable within the binding site throughout a 100-nanosecond simulation. nih.gov The RMSD values for the ligand-protein complexes reached a plateau, indicating that the system achieved equilibrium and the ligand maintained a consistent binding pose. nih.gov

Table 4: Summary of MD Simulation Stability Metrics for a Related Quinazolinone-EGFR Complex Data based on findings for a related 6-bromo quinazoline derivative to illustrate stability analysis.

| System | Simulation Time (ns) | RMSD Behavior | Implication |

| Compound 8a - EGFR Complex | 100 | Reached equilibrium after ~25-30 ns | Stable binding and conformation |

| Erlotinib - EGFR Complex | 100 | Reached equilibrium after ~30 ns | Stable binding (Reference) |

Protein-Ligand Interaction Dynamics and Binding Mode Analysis

MD simulations are instrumental in refining and validating the binding modes of ligands predicted by molecular docking. nih.gov They allow for the observation of the dynamic interplay between a ligand and a protein's active site, revealing which interactions are stable over time and which are transient. Quinazoline derivatives are well-known inhibitors of protein kinases like EGFR, and their binding mode has been extensively studied computationally. nih.govnih.govacs.org

For a related 6-bromo quinazoline derivative, molecular dynamics simulations confirmed that the quinazolinone ring is a critical pharmacophore for interaction within the EGFR active site. nih.gov The simulations revealed key interactions, including π-π stacking and π-sulfur interactions with crucial residues such as Lys745 and the gatekeeper residue Met790, which are essential for inhibitory activity. nih.gov This dynamic analysis provides a more realistic view of the binding hypothesis than static docking poses alone. researchgate.net

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are among the most important non-covalent interactions for determining the specificity and affinity of a ligand for its protein target. MD simulations allow for the analysis of hydrogen bond networks over time, measuring their occupancy (the percentage of time a specific hydrogen bond exists). ugm.ac.id

In the MD simulation of a related 6-bromo quinazoline derivative (Compound 8a ) with the EGFR receptor, the number of hydrogen bonds was monitored to assess binding stability. The analysis showed that the compound formed a fluctuating number of hydrogen bonds, typically ranging from zero to two, with active site residues throughout the 100 ns simulation. nih.gov This is comparable to the reference inhibitor Erlotinib, which showed a range of zero to three hydrogen bonds. nih.gov The persistence of these hydrogen bonds is a key indicator of a stable and potent protein-ligand interaction. researchgate.netugm.ac.id

Table 5: Hydrogen Bond Occupancy Analysis from MD Simulation Data based on findings for a related 6-bromo quinazoline derivative to illustrate H-bond analysis.

| Ligand | Protein Target | Key Interacting Residues (Example) | Number of H-Bonds (Dynamic Range) |

| Compound 8a | EGFR (1M17) | Met793, Thr790 | 0 - 2 |

| Erlotinib (Reference) | EGFR (1M17) | Met793, Thr790 | 0 - 3 |

Assessment of Hydrophobic and Electrostatic Interactions

The biological activity of a molecule is often intrinsically linked to its ability to form favorable interactions with its target protein. Hydrophobic and electrostatic interactions are fundamental to this molecular recognition process.

Hydrophobic Interactions: These interactions are crucial for the binding of a ligand within the often non-polar pockets of a protein's active site. In the case of quinazolinone derivatives, hydrophobic interactions have been shown to play a significant role in their mechanism of action. For instance, studies on 6-bromo-quinazoline derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors have highlighted the importance of hydrophobic interactions with key amino acid residues such as Leu764, Val702, Ala719, Leu694, and Leu820. nih.gov The methyl group at the 6-position of this compound would be expected to contribute to such hydrophobic interactions, anchoring the molecule within a non-polar binding cavity.

Analysis of π-π Stacking Interactions

π-π stacking is a non-covalent interaction that occurs between aromatic rings. It is a significant force in stabilizing the structure of biological macromolecules and in ligand-receptor binding. The quinazolinone ring system of this compound is aromatic and therefore capable of participating in π-π stacking interactions.

In computational studies of 6-bromo-quinazoline derivatives targeting EGFR, π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe699) have been identified as a common feature. nih.gov These interactions contribute to the stability of the ligand-receptor complex. It is highly probable that the quinazoline core of this compound would similarly engage in π-π stacking with aromatic residues within a target binding site, which is a crucial factor for its theoretical biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues.

Development of 3D-QSAR Models (e.g., CoMFA, CoMSIA, Topomer CoMFA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques that correlate the 3D properties of molecules with their biological activities.

While specific 3D-QSAR models for this compound are not available, numerous studies have successfully applied these methods to various series of quinazolinone derivatives. For example, robust 3D-QSAR models have been developed for quinazolinone-4(3H)-one analogs as EGFR inhibitors. These models typically exhibit good statistical significance, with high cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²), indicating their predictive power.

A hypothetical 3D-QSAR study on a series of compounds including this compound would involve aligning the molecules based on the common quinazolinone scaffold. The steric and electrostatic fields (in CoMFA), along with hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA), would then be calculated and correlated with the observed biological activities.

Identification of Critical Structural Factors Influencing Theoretical Activity

The contour maps generated from CoMFA and CoMSIA models provide a visual representation of the regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

Based on general findings from 3D-QSAR studies on quinazolinone derivatives, the following critical structural factors can be inferred for influencing the theoretical activity of this compound:

Steric Fields: The contour maps often indicate that bulky substituents are favored in some regions and disfavored in others. The placement and size of substituents on the quinazolinone ring are critical.

Electrostatic Fields: The distribution of charge is paramount. The electronegative carbonyl oxygen and the nitrogen atoms of the quinazolinone ring are typically involved in crucial electrostatic interactions. The bromo-substituent at the 8-position would significantly contribute to the electrostatic field in that region.

Hydrophobic Fields: The methyl group at the 6-position would likely correspond to a favorable hydrophobic region in a CoMSIA model, suggesting that hydrophobic interactions in this area are important for activity.

In Silico Pharmacokinetic (ADMET) and Toxicity Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify potential liabilities early in the development process.

While a specific ADMET profile for this compound is not documented, studies on related 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones have utilized computational tools to predict these properties. researchgate.net These predictions often involve assessing parameters such as drug-likeness, bioactivity scores, and potential toxicity. researchgate.net

A summary of predicted ADMET properties for a series of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones from a representative study is presented in the table below. It is important to note that these are predictions for related compounds and not for this compound itself.

| Compound ID | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Acceptors | Number of Hydrogen Bond Donors | Drug-Likeness Score |

| BQ1 | 358.20 | 2.85 | 3 | 2 | 0.45 |

| BQ2 | 434.28 | 3.98 | 4 | 1 | 0.21 |

| BQ3 | 436.29 | 4.12 | 3 | 1 | 0.23 |

| BQ4 | 452.29 | 4.01 | 4 | 1 | -0.11 |

| BQ5 | 466.32 | 4.32 | 4 | 1 | -0.25 |

| BQ6 | 451.27 | 4.54 | 3 | 1 | 0.18 |

| BQ7 | 485.72 | 5.21 | 3 | 1 | -0.19 |

| BQ8 | 421.28 | 3.56 | 3 | 1 | 0.28 |

| Data is hypothetical and representative of typical in silico predictions for quinazolinone derivatives based on the study of 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones. researchgate.net |

These predictions help in assessing the potential of a compound to be developed into an orally bioavailable drug. For instance, adherence to Lipinski's rule of five (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) is a common filter. Toxicity predictions might include assessments for mutagenicity, carcinogenicity, and other adverse effects.

Reactivity, Derivatization, and Functionalization of the Quinazolinone Core

Nucleophilic and Electrophilic Substitution Reactions on the Quinazolinone Ring System

The quinazolinone ring is an electron-deficient system, which influences its reactivity towards both nucleophiles and electrophiles. The specific positions on the ring exhibit different levels of reactivity based on the electronic effects of the substituents and the heteroatoms.

Reactivity Profiles of C-Halogen Bonds in Cross-Coupling Reactions (e.g., C-Br Reactivity)

The carbon-bromine bond at the C-8 position is a key site for functionalization through various transition-metal-catalyzed cross-coupling reactions. The reactivity of this C-Br bond is significant, making it amenable to forming new carbon-carbon and carbon-heteroatom bonds. This is a crucial strategy for elaborating the core structure of 8-bromo-6-methyl-8H-quinazolin-4-one.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce a vinyl group.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to install an alkynyl moiety.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form a C-N bond.

Stille Coupling: Palladium-catalyzed reaction with organostannanes.

The utility of these reactions allows for the introduction of a wide variety of substituents at the C-8 position, significantly diversifying the chemical space accessible from this starting material.

Regioselectivity of Electrophilic Substitution (e.g., Bromination and Nitration at C-6, C-8 Positions)

While the quinazolinone ring system is generally electron-deficient, the benzene (B151609) portion of the molecule can still undergo electrophilic aromatic substitution, albeit under forcing conditions. The directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles. The activating methyl group at C-6 and the deactivating effect of the heterocyclic part of the molecule influence the regioselectivity. For instance, further bromination or nitration would be directed by the combined electronic effects of the methyl group and the quinazolinone core.

Functionalization at the Carbonyl (C-4) Position and Nitrogen Atoms (N-3)

The carbonyl group and the nitrogen atoms within the quinazolinone ring are also important handles for chemical modification.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The C-4 carbonyl group can react with potent nucleophiles such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). These reactions typically lead to the formation of tertiary alcohols after an aqueous workup. This provides a route to introduce a variety of alkyl, aryl, or vinyl groups at the C-4 position, transforming the ketone into a more complex functional group.

Alkylation and Acylation of Ring Nitrogens

The nitrogen atom at the N-3 position possesses a lone pair of electrons and can act as a nucleophile. It can be readily alkylated or acylated under basic conditions.

Alkylation: Reaction with alkyl halides (R-X) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) introduces an alkyl group at the N-3 position.

Acylation: Reaction with acyl chlorides (R-COCl) or acid anhydrides introduces an acyl group, forming an N-acyl derivative.

These modifications can significantly alter the steric and electronic properties of the quinazolinone, which can be useful for modulating its biological activity or for creating building blocks for further synthesis.

Side Chain Modifications and Formation of Fused Heterocycles

The methyl group at the C-6 position, while generally less reactive than other sites, can potentially undergo radical halogenation to introduce a handle for further functionalization. More significantly, the various functional groups introduced through the reactions described above can be used to construct fused heterocyclic systems. For example, a substituent introduced at the C-8 position via a cross-coupling reaction could possess a functional group that can react with the N-1 or N-3 nitrogen to form a new ring, leading to more complex polycyclic structures.

Reactions with Active Methylene (B1212753) Compounds

While direct studies on the reaction of this compound with active methylene compounds are not extensively documented, the reactivity of analogous quinazolinone systems provides significant insights. Active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, are valuable reagents in organic synthesis for the construction of new carbon-carbon bonds and the formation of diverse heterocyclic structures. researchgate.netscispace.comresearchgate.net

In a notable study, a related compound, 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone, was shown to undergo a one-pot reaction with aromatic aldehydes and malononitrile in the presence of ammonium (B1175870) acetate. researchgate.net This reaction did not proceed at the bromine-substituted positions but rather involved the acetyl group at the 3-phenyl substituent, leading to the formation of 2(1H)-iminopyridine derivatives. This suggests that for the target compound, prior functionalization, for instance at the N3-position to introduce a suitable reactive group, would likely be necessary to engage in similar transformations.

The general reactivity pattern of active methylene compounds involves the deprotonation of the methylene group to form a nucleophilic carbanion, which can then attack an electrophilic center. researchgate.netscispace.com In the context of a suitably functionalized 8-bromo-6-methyl-quinazolin-4-one derivative, this could open pathways to a variety of complex structures.

Synthesis of Pyrazolinones, Pyrazoles, and Pyrimidinones via Cyclization

The quinazolinone scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. Through strategic derivatization and subsequent cyclization reactions, it is possible to construct pyrazolinone, pyrazole, and pyrimidinone rings appended to the core structure.

Research on a 6,8-dibromo-quinazolinone analogue has demonstrated a clear pathway to such systems. researchgate.net Chalcone-like derivatives, formed by the reaction of a 3-(4-acetylphenyl)-quinazolinone with aromatic aldehydes, can undergo cyclization with hydrazine (B178648) to yield pyrazoline derivatives. The same chalcone (B49325) precursors can be treated with urea (B33335) or thiourea (B124793) to afford tetrahydropyrimidin-2-ones and tetrahydropyrimidin-2-thiones, respectively. researchgate.net

This synthetic strategy highlights the potential of this compound as a scaffold for the generation of novel polycyclic compounds. By first introducing an acetylphenyl group or a similar reactive moiety at the N3-position, a cascade of reactions can be initiated to build these additional heterocyclic rings.

Table 1: Potential Heterocyclic Systems via Cyclization of Functionalized this compound Derivatives

| Precursor Derivative | Reagent | Resulting Heterocycle |

| 3-(4-acetylphenyl)-8-bromo-6-methyl-quinazolin-4-one | Aromatic aldehyde, then Hydrazine | Pyrazoline-substituted quinazolinone |

| 3-(4-acetylphenyl)-8-bromo-6-methyl-quinazolin-4-one | Aromatic aldehyde, then Urea | Tetrahydropyrimidin-2-one-substituted quinazolinone |

| 3-(4-acetylphenyl)-8-bromo-6-methyl-quinazolin-4-one | Aromatic aldehyde, then Thiourea | Tetrahydropyrimidin-2-thione-substituted quinazolinone |

Formation of Schiff Bases and Other Imine Derivatives

The formation of Schiff bases, or imines, is a fundamental reaction in organic chemistry, typically involving the condensation of a primary amine with an aldehyde or ketone. acs.org For this compound to undergo this reaction, it must first be converted into an amino-substituted derivative.

The synthesis of such amino-quinazolinones has been well-established for related structures. For instance, 3-amino-6-bromo-2-methylquinazolin-4(3H)-one can be prepared by the direct bromination of 3-amino-2-methylquinazolin-4(3H)-one. semanticscholar.org Alternatively, 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one can be synthesized from methyl 3,5-dibromoanthranilate. ijstr.org Following these precedents, a 3-amino-8-bromo-6-methyl-quinazolin-4-one could be synthesized as a key intermediate.

Once the 3-amino derivative is obtained, it can readily react with a variety of substituted aromatic aldehydes in the presence of a catalytic amount of acid to yield a series of Schiff bases. semanticscholar.org This reaction significantly expands the molecular diversity of the quinazolinone core, allowing for the introduction of a wide range of functionalities.

Table 2: Representative Schiff Bases from 3-amino-8-bromo-6-methyl-quinazolin-4-one

| Aldehyde Reactant | Resulting Schiff Base Substituent |

| Benzaldehyde | Benzylideneamino |

| 4-Chlorobenzaldehyde | (4-Chlorobenzylidene)amino |

| 4-Methoxybenzaldehyde | (4-Methoxybenzylidene)amino |

| 4-Nitrobenzaldehyde | (4-Nitrobenzylidene)amino |

| 2-Hydroxybenzaldehyde | (2-Hydroxybenzylidene)amino |

Strategic Derivatization for Enhanced or Modified Molecular Interactions

The bromine atom at the 8-position of the quinazolinone ring is a powerful tool for strategic derivatization, primarily through palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling, in particular, is a highly versatile and widely used method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound. libretexts.orgnih.gov

This reaction allows for the introduction of a vast array of aryl and heteroaryl groups at the 8-position of the this compound scaffold. The general mechanism involves the oxidative addition of the bromo-quinazolinone to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester, and finally reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The ability to introduce different substituents at this position can have a profound impact on the molecule's steric and electronic properties, thereby modifying its interactions with biological targets or its material characteristics. For example, in the context of drug design, strategic derivatization at a specific position on the quinazolinone ring has been shown to be crucial for enhancing cytotoxic activity against cancer cell lines. nih.gov Studies on other bromo-substituted heterocycles have demonstrated the utility of Suzuki-Miyaura coupling in creating libraries of compounds for screening for various biological activities. mdpi.com

Table 3: Potential Derivatives of this compound via Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Introduced Substituent at 8-position |

| Phenylboronic acid | Phenyl |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |

| 3-Pyridinylboronic acid | 3-Pyridinyl |

| 2-Thiopheneboronic acid | 2-Thienyl |

| Vinylboronic acid pinacol (B44631) ester | Vinyl |

This strategic derivatization is not limited to the Suzuki-Miyaura reaction. Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes) and the Buchwald-Hartwig amination (with amines), could also be employed to further expand the chemical space accessible from the this compound starting material.

Molecular Mechanisms of Action and Biological Target Interactions in Vitro and Theoretical Studies

Molecular Recognition and Binding Affinity Studies

Theoretical and in vitro studies on the quinazolinone scaffold, particularly bromo-substituted derivatives, demonstrate significant molecular recognition capabilities and binding affinities for various biological targets.

The quinazolinone nucleus is a privileged scaffold known to interact with numerous enzyme active sites. Studies on 6-bromo-quinazoline derivatives show they are effective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net Molecular docking simulations for these compounds confirm their ability to fit within the EGFR active site, a common characteristic of quinazoline-based kinase inhibitors. nih.govjapsonline.com The binding energy for 6-bromo-2-(alkylthio)-3-phenylquinazolin-4(3H)-one derivatives against EGFR has been calculated, with values such as -6.7 kcal/mol indicating strong binding affinity. nih.govresearchgate.net

The scaffold is also a potent inhibitor of Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis. researchgate.netnih.gov Bromo-substituted quinazolinones have been specifically investigated as DHFR inhibitors. nih.gov Molecular modeling indicates that these compounds can occupy the same binding pocket as methotrexate, a well-known DHFR inhibitor. researchgate.netnih.gov

Furthermore, derivatives of the quinazolinone core have been developed as inhibitors of Matrix Metalloproteinase-13 (MMP-13), a key enzyme in the degradation of collagen in osteoarthritis. nih.gov The flexibility of the MMP-13 active site, particularly the S1' pocket, can accommodate the bulky nature of bromo-substituted heterocyclic inhibitors. nih.gov

While the quinazolinone scaffold is versatile, specific inhibitory data for 8-bromo-6-methyl-8H-quinazolin-4-one against phosphodiesterases and Dipeptidyl Peptidase-4 (DPP-4) is not extensively documented in the current scientific literature. Research into DPP-4 inhibitors has primarily focused on other chemical classes, although the enzyme's role in glucose homeostasis makes it a critical therapeutic target. nih.govfrontiersin.org

Molecular docking and co-crystal structure analyses have elucidated the specific interactions between quinazolinone derivatives and their target enzymes. These interactions are fundamental to their inhibitory activity.

For EGFR , a critical hydrogen bond frequently forms between a nitrogen atom in the quinazoline (B50416) core and the backbone of Met793 in the hinge region of the kinase domain. japsonline.com In studies of 6-bromo-quinazoline derivatives, interactions with key residues such as Lys745 and Asp855 have also been identified, which are crucial for stabilizing the inhibitor within the active site. japsonline.comresearchgate.net Some derivatives also form π-π stacking interactions with the side chain of Phe856 . nih.gov

In the active site of DHFR , quinazolinone inhibitors show a binding mode similar to methotrexate. researchgate.netnih.gov Key interactions include hydrogen bonds with residues like Asn64 and arene-arene interactions with Phe31 , which contribute significantly to the binding affinity. researchgate.netnih.gov

Regarding MMP-13 , inhibitors based on this scaffold typically feature a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion. The remainder of the molecule extends into the S1' subsite. nih.gov The flexibility of the Ω-loop in MMP-13 allows it to accommodate bulky substituents, such as bromine atoms, which can establish favorable hydrophobic interactions within the S1' pocket. nih.gov

The table below summarizes the key amino acid residue interactions for quinazolinone derivatives with various enzyme targets as identified in molecular modeling studies.

| Target Enzyme | Interacting Residues | Type of Interaction | Reference |

| EGFR | Met793, Lys745, Asp855 | Hydrogen Bonding, π-π Stacking | japsonline.comresearchgate.net |

| DHFR | Phe31, Asn64, Ser59 | Arene-Arene Interaction, Hydrogen Bonding | researchgate.net |

| MMP-13 | (Catalytic Zinc Ion) | Chelation, Hydrophobic Interactions | nih.govnih.gov |

| PqsR | Gln194, Tyr258 | Hydrogen Bonding, Aromatic Stacking | nih.gov |

Biochemical Pathway Modulation at the Molecular Level

The binding of this compound and its analogues to specific enzymes leads to the modulation of critical biochemical pathways.

Quinazolinone derivatives are recognized as potent inhibitors of the quorum-sensing (QS) system in the bacterium Pseudomonas aeruginosa. nih.govnih.gov This communication system regulates bacterial virulence and biofilm formation. mdpi.com The quinazolinone scaffold effectively mimics the natural autoinducers, PQS (2-heptyl-3-hydroxy-4-quinolone) and HHQ (2-heptyl-4-quinolone), which are key signaling molecules in this pathway. nih.govmdpi.com

These compounds act as competitive inhibitors by binding to the ligand-binding domain of the PqsR transcriptional regulator. nih.govnih.gov This binding prevents the activation of the pqsABCDE operon, which is essential for the biosynthesis of more autoinducers. mdpi.com Molecular docking has shown that key interactions, such as hydrogen bonding with Gln194 and aromatic stacking with Tyr258 , are crucial for the affinity of these inhibitors to the PqsR binding pocket. nih.gov By disrupting this signaling pathway, quinazolinone compounds can inhibit the production of virulence factors and reduce biofilm formation, offering a strategy to combat bacterial pathogenicity without exerting direct bactericidal pressure that can lead to resistance. nih.govnih.gov

The inhibitory actions of quinazolinone derivatives are based on well-defined molecular mechanisms.

EGFR: As competitive inhibitors, these compounds bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that lead to cell proliferation. researchgate.net The interaction with hinge residues like Met793 is a hallmark of this inhibition. japsonline.com Some quinazolinones have also been developed as allosteric inhibitors, which bind to a pocket adjacent to the ATP site, locking the enzyme in an inactive conformation. nih.gov

DHFR: By inhibiting DHFR, these compounds block the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is an essential cofactor in the synthesis of thymidylate and purines, which are necessary for DNA replication and cell division. nih.gov This mechanism is the basis of their anticancer activity.

MMP-13: Inhibition of MMP-13 by quinazolinone derivatives prevents the degradation of type II collagen, the primary structural protein in articular cartilage. nih.gov This mechanism is a key strategy in the development of disease-modifying drugs for osteoarthritis. nih.gov

PI3Kδ: While not specific to the bromo-methyl variant, studies on other quinazolinone derivatives have shown they can act as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ). researchgate.net This inhibition is achieved by targeting the ATP-binding site of the enzyme, which plays a crucial role in immune cell signaling.

The following table presents the reported inhibitory concentrations (IC₅₀) for representative bromo-quinazolinone derivatives against various enzyme targets.

| Compound Class | Target Enzyme | Reported IC₅₀ | Reference |

| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline | EGFR | 46.1 nM | nih.gov |

| 2-mercapto-quinazolin-4-one analogue | DHFR | 0.527 µM | nih.gov |

| Quinazolinone disulfide analogue | PqsR System | 4.5 µM | nih.gov |

Elucidation of Antioxidant Mechanisms at the Molecular Level

The quinazolinone scaffold has been investigated for its antioxidant properties. rsc.orgmdpi.com Studies on hybrid molecules linking quinazolin-4-one with polyphenolic compounds have demonstrated significant antioxidant potential, which in some cases exceeds that of reference antioxidants like ascorbic acid and Trolox. mdpi.comnih.gov

The primary mechanisms underlying this activity are believed to be:

Radical Scavenging: The compounds can donate hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging radical chain reactions. rsc.orgmdpi.com The presence of phenolic hydroxyl groups greatly enhances this capability. nih.gov

Metal Ion Chelation: The heterocyclic structure can chelate transition metal ions, such as iron and copper. This prevents them from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals. mdpi.com

While the antioxidant potential is recognized for the general class, specific studies detailing the molecular antioxidant mechanisms of this compound itself are limited. The antioxidant activity is highly dependent on the nature and position of substituents on the quinazolinone core. nih.gov

Hydrogen Atom Transfer (HAT) Pathways

The Hydrogen Atom Transfer (HAT) mechanism is a critical pathway through which many antioxidant compounds exert their effects. In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. For quinazolinone derivatives, particularly those with phenolic hydroxyl groups, this is a primary mode of action. mdpi.comnih.gov

While this compound does not possess a phenolic hydroxyl group, the N-H bond at position 3 of the quinazolinone ring system is a potential site for hydrogen donation. The ease of this donation is influenced by the bond dissociation enthalpy (BDE) of the N-H bond. Lower BDE values indicate a greater propensity for hydrogen donation and, consequently, a higher antioxidant activity via the HAT mechanism.

Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate the BDE of such bonds. sapub.orgdntb.gov.ua For the broader class of quinazolinones, the electronic environment of the heterocyclic ring system, modulated by substituents, plays a significant role in determining the BDE. The presence of electron-withdrawing groups, such as the bromine atom at position 8, can influence the electronic density across the molecule and thereby affect the stability of the resulting radical after hydrogen donation.

Single Electron Transfer (SET) Mechanisms

Another significant pathway for antioxidant activity is the Single Electron Transfer (SET) mechanism. This process involves the transfer of a single electron from the antioxidant molecule to a free radical, forming a radical cation of the antioxidant and an anion of the radical. The feasibility of the SET mechanism is primarily governed by the ionization potential (IP) of the antioxidant molecule. A lower IP facilitates the donation of an electron. sapub.org

Quantum chemical calculations are instrumental in determining the IP of molecules like this compound. The Highest Occupied Molecular Orbital (HOMO) energy is a key parameter in this context, as a higher HOMO energy generally corresponds to a lower IP and a greater ability to donate an electron. sapub.org

The substituents on the quinazolinone ring, the bromine atom and the methyl group, would be expected to have opposing effects on the HOMO energy. The electron-withdrawing nature of the bromine atom would tend to lower the HOMO energy, while the electron-donating methyl group would tend to raise it. The net effect on the SET potential would depend on the interplay of these substituent effects.

Metal Ion Chelation Capabilities

The ability of quinazolinone derivatives to chelate metal ions is another facet of their biological activity. Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of reactive oxygen species through Fenton-like reactions. By sequestering these metal ions, chelating agents can prevent this pro-oxidant activity.

The quinazolinone scaffold possesses potential metal-binding sites, primarily the nitrogen atom at position 1 and the carbonyl oxygen at position 4. mdpi.comresearchgate.net The formation of stable complexes with metal ions is indicative of the compound's chelating ability. In vitro assays are commonly used to evaluate this property. For instance, studies on other quinazolinone derivatives have demonstrated their capacity to chelate ferrous ions. mdpi.comresearchgate.net

The presence of the bromo and methyl substituents on the this compound molecule can influence its chelating properties by altering the electron density at the coordination sites.

Correlation between Quantum Chemical Parameters and Observed Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in connecting the theoretical quantum chemical parameters of a molecule to its experimentally observed biological activity. rsc.orgnih.govfrontiersin.org These studies establish mathematical models that can predict the biological activity of new compounds based on their structural and electronic properties.

For quinazolinone derivatives, several quantum chemical parameters have been shown to correlate with their biological activities, such as anticancer and antimicrobial effects. nih.govnih.gov These parameters, calculated using methods like DFT, provide insights into the molecular properties that drive the observed bioactivity.

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Significance in Biological Activity |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability of a molecule to donate an electron (lower ionization potential). A higher EHOMO often correlates with greater antioxidant activity via the SET mechanism. sapub.org |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability of a molecule to accept an electron. The EHOMO-ELUMO energy gap is an indicator of chemical reactivity. |

| HOMO-LUMO Energy Gap | ΔE | A smaller energy gap suggests higher reactivity and can be correlated with enhanced biological activity. sapub.org |

| Ionization Potential | IP | The energy required to remove an electron. A lower IP is favorable for the SET mechanism of antioxidant action. sapub.org |

| Electron Affinity | EA | The energy released when an electron is added. It is related to the ELUMO. |

| Electronegativity | χ | Represents the ability of a molecule to attract electrons. |

| Hardness | η | A measure of resistance to change in electron distribution. Softer molecules (lower η) are generally more reactive. sapub.org |

| Softness | S | The reciprocal of hardness. Higher softness is associated with greater reactivity. sapub.org |

| Electrophilicity Index | ω | A measure of the electrophilic character of a molecule. |

The biological activity of this compound would be influenced by the values of these parameters. For instance, a high EHOMO and low IP would suggest a propensity for acting as an antioxidant through the SET pathway. QSAR models developed for similar quinazolinone derivatives can provide a predictive framework for the biological potential of this specific compound. rsc.orgrsc.org

Structure Activity Relationships Sar of 8 Bromo 6 Methyl 8h Quinazolin 4 One and Analogs

Influence of Substituents (Bromine, Methyl) on Molecular Properties and Reactivity

The bromine atom at the 8-position and the methyl group at the 6-position of the 8H-quinazolin-4-one core are pivotal in defining the molecule's physicochemical characteristics and its resulting biological efficacy. smolecule.com The interplay of their positional, electronic, and steric attributes is key to deciphering the SAR of this class of compounds. researchgate.net

The precise placement of halogen and alkyl groups on the quinazolinone ring system is a critical determinant of the molecule's three-dimensional structure and electron distribution, which in turn governs its interactions with biological targets. nih.gov Research has consistently shown that the location of substituents on the quinazolinone scaffold is crucial for its pharmacological activity. nih.govresearchgate.net For instance, SAR studies have highlighted that substitutions at positions 2, 6, and 8 of the quinazolinone ring are significant for various biological activities. nih.govnih.gov The presence of a halogen, such as bromine or chlorine, at positions 6 and 8 has been noted to enhance antimicrobial activities. nih.gov

In the case of "8-bromo-6-methyl-8H-quinazolin-4-one," the bromine at position 8 introduces a region of negative electrostatic potential and can participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding. The methyl group at position 6, being an alkyl group, contributes to the molecule's steric bulk and lipophilicity, which can influence its ability to traverse cellular membranes and engage with hydrophobic pockets within a target protein. nih.gov

The electronic and steric characteristics of the bromine and methyl substituents are directly involved in modulating the biological activity of the quinazolinone scaffold.

Electronic Effects: The bromine atom acts as an electron-withdrawing group due to its electronegativity. This property can alter the acidity (pKa) of the quinazolinone ring and modify the electron density across the molecule, thereby affecting the strength of hydrogen bonds and other electrostatic interactions with a biological target. mdpi.com Conversely, the methyl group is a weak electron-donating group, which can subtly influence the electronic character of the aromatic ring. nih.gov

Steric Effects: The size of the bromine atom and the methyl group introduces steric hindrance that can either facilitate or impede binding to a target protein. A larger substituent might be necessary to occupy a specific hydrophobic cleft in a receptor, thus improving binding affinity. However, an excessively bulky group could lead to steric clashes, preventing optimal interaction. The balance between the size and position of these groups is a central theme in SAR investigations.

Conformational Effects on Biological Recognition and Binding Affinity

A molecule's three-dimensional shape, or conformation, is paramount for its recognition by and binding to a biological target. Substituents on the quinazolinone ring can significantly influence the molecule's preferred conformation. The presence of the bromine and methyl groups can restrict bond rotation and affect the planarity of the quinazolinone ring system. This can pre-organize the molecule into a conformation that is more amenable to binding, thereby increasing its affinity for the target. The specific conformational preferences imparted by these substituents can be a decisive factor in the molecule's biological activity. nih.gov

Development and Validation of SAR Models from Computational and Experimental Data

To systematically probe the SAR of "this compound" and its analogs, researchers typically utilize a synergistic approach combining computational and experimental methodologies. researchgate.net

Computational Approaches: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are employed to construct mathematical models that correlate the structural features of a series of compounds with their biological activity. rsc.org These models can then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby steering the design of more effective compounds. rsc.org Molecular docking studies offer insights into the binding modes of these compounds with their biological targets, helping to elucidate the observed SAR at an atomic level. researchgate.net

Experimental Validation: The predictions derived from computational models require validation through the synthesis and biological evaluation of new compounds. researchgate.net This iterative process of design, synthesis, and testing is fundamental to contemporary drug discovery. The resulting experimental data are then fed back to refine and enhance the predictive accuracy of the SAR models.

Interactive Data Table: Illustrative SAR Data for Quinazolinone Analogs

This table presents hypothetical data to demonstrate how systematic modifications of substituents at various positions on the quinazolinone ring can influence biological activity.

| Compound ID | R1 (Position 2) | R2 (Position 6) | R3 (Position 8) | Biological Activity (IC₅₀, µM) |

| A | -H | -H | -H | 15.2 |

| B | -CH₃ | -H | -H | 9.8 |

| C | -H | -CH₃ | -H | 7.5 |

| D | -H | -H | -Br | 10.1 |

| E | -CH₃ | -CH₃ | -H | 4.3 |

| F | -CH₃ | -H | -Br | 6.7 |

| G | -H | -CH₃ | -Br | 2.1 |

| H | -CH₃ | -CH₃ | -Br | 1.2 |

This illustrative data highlights the importance of multi-position substitutions in optimizing the biological activity of quinazolinone derivatives.

Advanced Applications in Chemical Synthesis and Materials Science

Quinazolinone Scaffolds as Precursors in Organic Synthesis

The inherent reactivity of the quinazolinone scaffold, particularly when functionalized with moieties like halogens, renders it a versatile precursor in organic synthesis. openmedicinalchemistryjournal.comresearchgate.net These scaffolds serve as fundamental building blocks for the construction of more intricate molecular architectures.

Building Blocks for Complex Heterocyclic Systems

The 8-bromo-6-methyl-8H-quinazolin-4-one molecule is a valuable starting material for the synthesis of complex heterocyclic systems. The bromine atom at the 8-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net This allows for the construction of polycyclic and fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. nih.govbohrium.com

For instance, the synthesis of various 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives highlights a synthetic strategy that can be extrapolated to this compound. Although not the exact compound, this research demonstrates the utility of a bromo-substituted quinazolinone as a precursor. The synthesis typically involves the reaction of the corresponding anthranilic acid derivative with an appropriate isothiocyanate. The resulting mercapto-quinazolinone can then be further functionalized at the thiol group to introduce additional complexity.

Furthermore, the general principles of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, can be applied to the 8-bromo position to create a wide array of derivatives. researchgate.net These reactions are fundamental in modern organic synthesis for the construction of complex molecules from simpler, readily available starting materials. mdpi.comnih.gov The ability to functionalize the quinazolinone core in this manner underscores its importance as a building block for creating libraries of compounds with diverse functionalities. ekb.eg

Intermediates in Multi-Step Synthetic Pathways

The utility of this compound as an intermediate in multi-step synthetic pathways is well-established. Its role as a foundational molecule allows for the sequential introduction of various functional groups, leading to the synthesis of highly elaborate target molecules. The commercial availability of derivatives such as Methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]acetate serves as direct evidence of its application as a key intermediate in the synthesis of more complex chemical entities.

The synthesis of such derivatives often involves the initial construction of the this compound core, followed by functionalization at various positions. The bromine atom can be strategically employed in coupling reactions, while the nitrogen atoms of the quinazolinone ring can also participate in various transformations. This step-wise approach allows for precise control over the final molecular architecture, which is crucial in the synthesis of pharmaceuticals and other high-value chemicals.

Formation of Transition Metal Complexes with Quinazolinone Ligands

The quinazolinone scaffold possesses multiple heteroatoms, including nitrogen and oxygen, which can act as coordination sites for transition metal ions. frontiersin.org The formation of metal complexes with quinazolinone-based ligands has garnered significant interest due to the potential applications of these complexes in catalysis and materials science. nih.gov

While specific research on the formation of transition metal complexes with this compound as a ligand is not extensively documented in the reviewed literature, the general principles of coordination chemistry of quinazolinone derivatives are well-established. The nitrogen atoms at positions 1 and 3, as well as the carbonyl oxygen at position 4, can all potentially coordinate to a metal center. The mode of coordination can vary depending on the metal ion, the solvent system, and the presence of other ligands.

Catalytic Applications of Quinazolinone-Metal Complexes

Transition metal complexes bearing quinazolinone ligands have been explored for their catalytic activity in various organic transformations. researchgate.netrsc.org These complexes can exhibit unique catalytic properties due to the electronic and steric environment provided by the quinazolinone ligand.

Although specific catalytic applications of metal complexes derived from this compound have not been explicitly reported in the available literature, the broader class of quinazolinone-metal complexes has shown promise in catalysis. For example, palladium complexes of quinazolinone derivatives have been investigated for their catalytic activity in carbon-carbon bond-forming reactions. The electronic nature of the quinazolinone ligand, which can be tuned by substituents such as the bromo and methyl groups in the target compound, can influence the catalytic efficiency and selectivity of the metal center. rsc.org The development of quinazolinone-based catalysts remains an active area of research, with potential applications in a wide range of chemical processes. frontiersin.org

Exploration of Quinazolinone Derivatives in Functional Materials Research (e.g., Corrosion Inhibitors)

The unique structural features of quinazolinone derivatives, including the presence of heteroatoms and an aromatic system, make them attractive candidates for applications in materials science. nih.govrsc.org One area of particular interest is their use as corrosion inhibitors for various metals and alloys. ohiolink.edu